molecular formula C7H14N2O2 B1277146 3-Amino-1-morpholin-4-yl-propan-1-one CAS No. 71274-43-6

3-Amino-1-morpholin-4-yl-propan-1-one

Cat. No.: B1277146
CAS No.: 71274-43-6
M. Wt: 158.2 g/mol
InChI Key: WVFZXCIIJBHBAA-UHFFFAOYSA-N
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Description

3-Amino-1-morpholin-4-yl-propan-1-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Synthesis and Performance on Steel Corrosion : Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and tested for inhibitory performance on carbon steel corrosion. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol, acted as anodic inhibitors, forming a protective layer on the metal surface and improving corrosion resistance (Gao, Liang, & Wang, 2007).

Biological Properties

  • Anticonvulsive and Cholinolytic Activities : Compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, synthesized from related morpholine derivatives, exhibited significant anticonvulsive and peripheral n-cholinolytic activities (Papoyan et al., 2011).
  • Antitumor Activity : Tertiary aminoalkanol hydrochlorides derived from similar compounds showed potential antitumor activity in vitro (Isakhanyan et al., 2016).

Inhibitory Effects on Enzymes

  • Xanthine Oxidase Inhibition : Cyclodidepsipeptides, including morpholine derivatives, were evaluated for inhibitory activity against xanthine oxidase. They showed promising results, suggesting potential applications in treating conditions like gout (Šmelcerović et al., 2013).

Material Science Applications

  • Brass Corrosion Inhibition : Beta-amino-alcohol derivatives, such as 1-morpholin-4-yl-propan-2-ol, were investigated as brass corrosion inhibitors. These compounds effectively increased corrosion resistance by forming an inhibitive layer on the brass surface (Liang & Gao, 2007).

Synthesis of Biologically Active Compounds

  • Intermediate for Anticancer Drugs : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate in synthesizing various biologically active compounds, including potential anticancer drugs (Wang et al., 2016).

Additional Research

  • Antibacterial Screening and DNA Cleavage : A derivative of morpholin-4-yl was synthesized and showed moderate antibacterial inhibition against Mycobacteria tuberculosis, highlighting its potential in medicinal applications (Mali et al., 2019).
  • QSAR-Analysis for Antioxidants : QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives highlighted the significance of molecular structure parameters in designing potential antioxidants (Drapak et al., 2019).

Safety and Hazards

The safety information available indicates that 3-Amino-1-morpholin-4-yl-propan-1-one is corrosive . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

3-amino-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFZXCIIJBHBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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